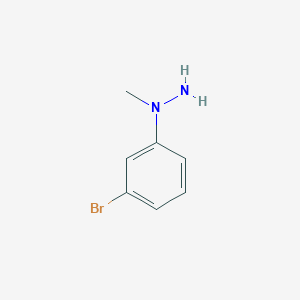

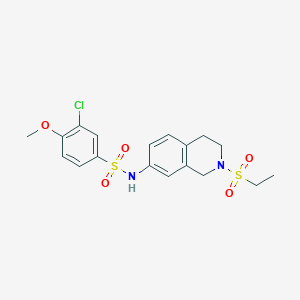

![molecular formula C11H12N2O2S B2873658 2-[2-(methylthio)-1H-benzimidazol-1-yl]propanoic acid CAS No. 928712-24-7](/img/structure/B2873658.png)

2-[2-(methylthio)-1H-benzimidazol-1-yl]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(Methylthio)-1H-benzimidazol-1-yl]propanoic acid (MTBPA) is an organic compound that has been studied extensively in recent years due to its potential applications in the scientific and medical fields. MTBPA has been used in numerous laboratory experiments and has been found to possess a variety of biochemical and physiological effects. In

Scientific Research Applications

Synthesis Applications

2-[2-(methylthio)-1H-benzimidazol-1-yl]propanoic acid and its derivatives serve as key intermediates in the synthesis of complex molecules. For example, they are utilized in the novel synthesis of benzimidazo[1,2-a][1,4]diazepinones through a one-pot reaction, showcasing their versatility in creating benzimidazole-fused 1,4-diazepine-5-ones with moderate to excellent yields (Ghandi, Zarezadeh, & Taheri, 2011). This demonstrates the compound's significant role in facilitating complex chemical transformations.

Antimicrobial and Antifungal Activities

Benzimidazole derivatives, closely related to 2-[2-(methylthio)-1H-benzimidazol-1-yl]propanoic acid, show considerable antimicrobial activity against gram-positive, negative bacteria, and yeast. Such properties highlight their potential as templates for developing new antimicrobial agents (Fahmy, El-masry, & Ali Abdelwahed, 2001).

Anticancer Properties

Further, benzimidazole-based compounds exhibit significant in vitro cytotoxic effects against various cancer cell lines, such as lung, breast, and cervical cancer. This indicates their potential in anticancer drug development (Paul et al., 2015). Their ability to bind DNA through an intercalative mode and induce apoptosis in cancer cells underscores their relevance in therapeutic applications.

Co-crystallization and Molecular Structures

Co-crystallization studies of benzimidazole derivatives with carboxylic acids reveal insights into the molecular structures and interactions of these compounds, providing foundational knowledge for the design of materials with specific properties (Zhai et al., 2017).

Theoretical Studies on Corrosion Inhibition

Theoretical studies using Density Functional Theory (DFT) analyze benzimidazole and its derivatives for their potential as corrosion inhibitors, highlighting the importance of such compounds in industrial applications (Obot & Obi-Egbedi, 2010).

properties

IUPAC Name |

2-(2-methylsulfanylbenzimidazol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-7(10(14)15)13-9-6-4-3-5-8(9)12-11(13)16-2/h3-7H,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHNHHJSRWSRKLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C2=CC=CC=C2N=C1SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(methylthio)-1H-benzimidazol-1-yl]propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

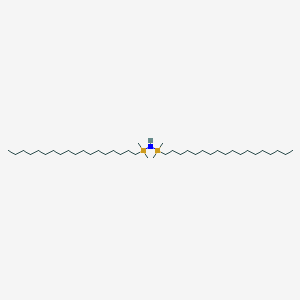

![Phenyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarboxylate](/img/structure/B2873575.png)

![Methyl 3-{[(2-amino-4-methyl-5-pyrimidinyl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B2873581.png)

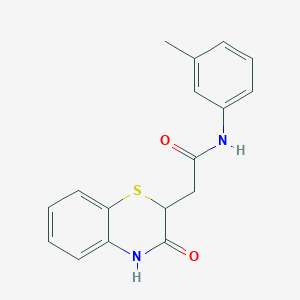

![N-(5-chloro-2-methoxyphenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2873582.png)

![3-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile](/img/structure/B2873585.png)

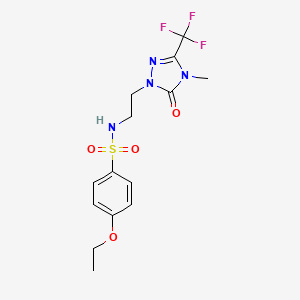

![2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid](/img/structure/B2873586.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)-2-(p-tolyl)ethyl)oxalamide](/img/structure/B2873595.png)

![(E)-2-{3-[(4-chlorobenzyl)sulfanyl]-6-methyl-1,2,4-triazin-5-yl}-N,N-dimethyl-1-ethenamine](/img/structure/B2873597.png)